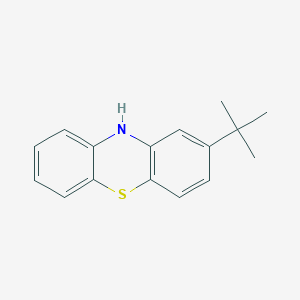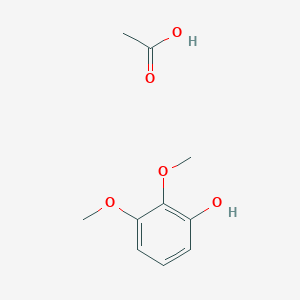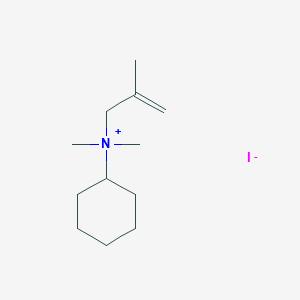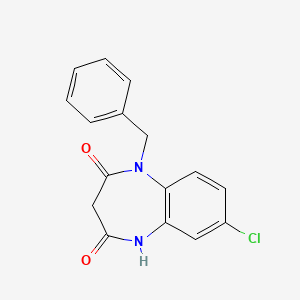
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- is a complex organic compound with the molecular formula C18H26N2. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The unique structure of this compound, featuring a cyclohexane ring bridging two pyrrole units, makes it an interesting subject for various scientific studies and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the acid-catalyzed condensation reaction of pyrrole or substituted pyrrole with an aldehyde . This reaction is often carried out under mild conditions using catalysts such as iron (III) chloride or copper complexes .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of ionic liquids as solvents can enhance the regioselectivity and yield of the reaction . Additionally, metal-catalyzed conversions of primary diols and amines to pyrroles have been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.
Scientific Research Applications
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including porphyrins and fluorescent dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrole, 2-ethyl-: A simpler pyrrole derivative with similar chemical properties.
1H-Pyrrole, 2,4-dimethyl-: Another pyrrole derivative with two methyl groups at positions 2 and 4.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: A pyrrole derivative with an aldehyde group at position 2.
Uniqueness: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- stands out due to its unique structure, featuring a cyclohexane ring that bridges two pyrrole units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
61307-75-3 |
|---|---|
Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-ethyl-2-[4-(1-ethylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C18H26N2/c1-3-19-13-5-7-17(19)15-9-11-16(12-10-15)18-8-6-14-20(18)4-2/h5-8,13-16H,3-4,9-12H2,1-2H3 |
InChI Key |
NLLJHFHDMSXVTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)


![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)




